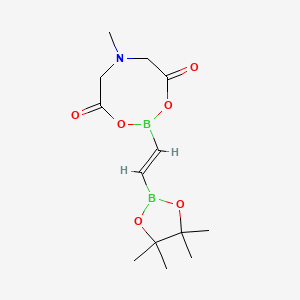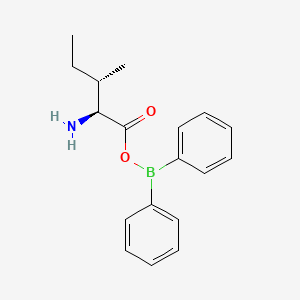
L-Isoleucyl diphenylborinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Isoleucyl diphenylborinate is a chemical compound with the molecular formula C18H22BNO2 It is a derivative of the amino acid L-isoleucine, combined with a diphenylborinate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl diphenylborinate typically involves the reaction of L-isoleucine with diphenylborinic acid. The process can be summarized as follows:
Starting Materials: L-isoleucine and diphenylborinic acid.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Catalysts and Reagents: A coupling agent such as dicyclohexylcarbodiimide (DCC) may be used to facilitate the formation of the boronate ester bond.
Temperature and Time: The reaction is typically conducted at room temperature or slightly elevated temperatures (e.g., 25-40°C) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Isoleucyl diphenylborinate can undergo various chemical reactions, including:
Oxidation: The boronate group can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the boronate group back to the parent borinic acid.
Substitution: The phenyl groups in the diphenylborinate moiety can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Borinic acid derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
L-Isoleucyl diphenylborinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boronate esters and boronic acids.
Biology: The compound can be used in studies involving amino acid metabolism and protein synthesis.
Industry: It may be used in the production of advanced materials, such as boron-containing polymers and catalysts.
Mechanism of Action
The mechanism of action of L-Isoleucyl diphenylborinate involves its interaction with biological molecules through the boronate group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The molecular targets and pathways involved include:
Enzyme Inhibition: The boronate group can inhibit enzymes that have active site serine or threonine residues by forming covalent adducts.
Molecular Recognition: The compound can bind to specific biomolecules, facilitating studies on protein-ligand interactions and cellular signaling pathways.
Comparison with Similar Compounds
L-Isoleucyl diphenylborinate can be compared with other similar compounds, such as:
L-Isoleucyl-L-phenylalanine: A dipeptide derived from L-isoleucine and L-phenylalanine, used in biochemical research.
L-Isoleucine: An essential amino acid involved in protein synthesis and metabolic pathways.
Diphenylborinic Acid: A precursor used in the synthesis of boronate esters and boronic acids.
Uniqueness
This compound is unique due to the presence of both an amino acid moiety and a boronate group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable tool in various research applications, particularly in the study of enzyme inhibition and molecular recognition.
Properties
IUPAC Name |
diphenylboranyl (2S,3S)-2-amino-3-methylpentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BNO2/c1-3-14(2)17(20)18(21)22-19(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,17H,3,20H2,1-2H3/t14-,17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPIANARMZOPIS-YOEHRIQHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)C(C(C)CC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)[C@H]([C@@H](C)CC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
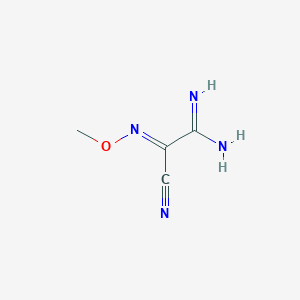
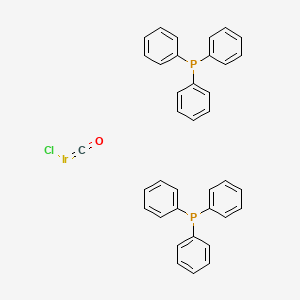
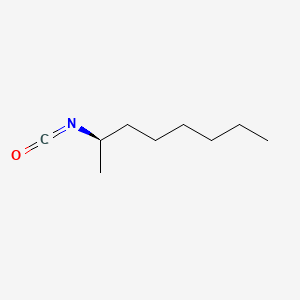
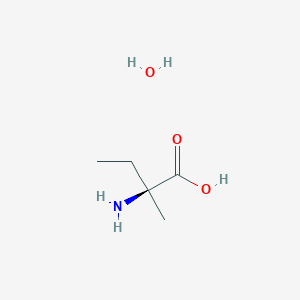
![3-Bromoazobis[1,2-A]pyridine-6-carboxylic acid](/img/structure/B8134913.png)
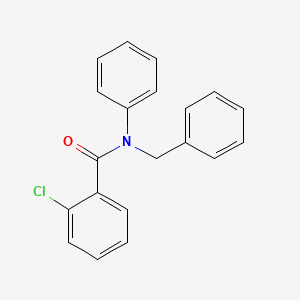

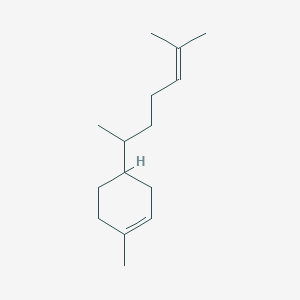
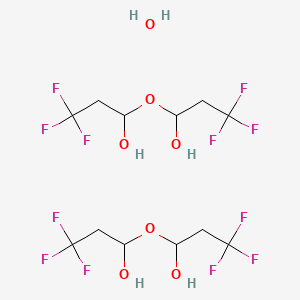
![chlororuthenium(1+);[(1S,2S)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-methylsulfonylazanide](/img/structure/B8134948.png)
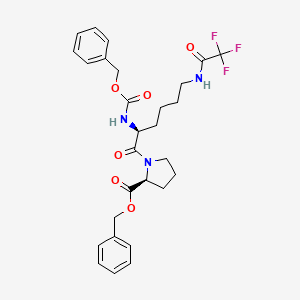
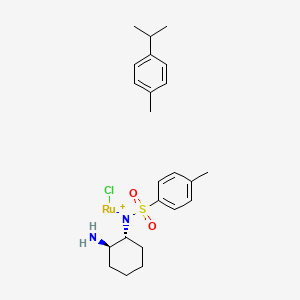
![sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate;hydrate](/img/structure/B8134977.png)
